4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a carboxylic acid group, a methyl group, and a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-4-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 2-chloro-4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenylboronic acid: This compound shares the 2-chloro-4-fluorophenyl group but differs in its boronic acid functionality.
3-Chloro-4-fluorophenylboronic acid: Similar to the above, but with a different position of the chloro and fluoro groups.
4-Fluorophenylboronic acid: Lacks the chloro group but retains the fluorophenyl structure.
Uniqueness
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxylic acid group, combined with the 2-chloro-4-fluorophenyl moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13ClFNO2 |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13ClFNO2/c1-15-5-9(10(6-15)12(16)17)8-3-2-7(14)4-11(8)13/h2-4,9-10H,5-6H2,1H3,(H,16,17) |
InChI Key |
HBNWMUNLHILXSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.